molecular formula C14H13N5OS B2678219 1-Phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea CAS No. 2320858-15-7

1-Phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea

Cat. No. B2678219
CAS RN: 2320858-15-7
M. Wt: 299.35
InChI Key: JQBWHTZQSKPTRM-UHFFFAOYSA-N
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Description

“1-Phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea” is a chemical compound with the molecular formula C14H13N5OS and a molecular weight of 299.35. It is related to 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea .


Molecular Structure Analysis

The molecular structure of “1-Phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea” includes a phenyl group, a thiophen-2-yl group, a triazol-4-yl group, and a urea group .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea” are not available, similar compounds undergo reactions such as reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone .

Future Directions

Thiophene-containing compounds, such as “1-Phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea”, have been found to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

1-phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-14(16-11-5-2-1-3-6-11)15-9-12-10-19(18-17-12)13-7-4-8-21-13/h1-8,10H,9H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBWHTZQSKPTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

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